Methyl-2-deoxy-alpha-D-ribofuranoside

Description

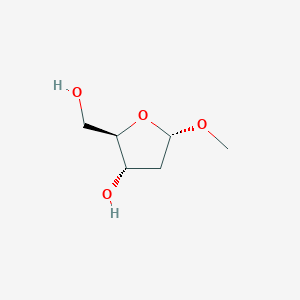

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-JKUQZMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267437 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-17-5 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Intricacies of 2-Deoxyglycoside Synthesis

An In-Depth Technical Guide to the Synthesis of Methyl-2-deoxy-alpha-D-ribofuranoside

The synthesis of 2-deoxyglycosides, such as this compound, presents a unique and persistent challenge in carbohydrate chemistry. The absence of a directing group at the C-2 position complicates stereocontrol at the anomeric center, often leading to mixtures of α and β anomers.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical methodologies for the stereoselective synthesis of the α-anomer of methyl 2-deoxy-D-ribofuranoside. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern these transformations, empowering you to make informed decisions in your synthetic endeavors.

Foundational Principles: The Challenge of Stereocontrol

The primary obstacle in the synthesis of 2-deoxyglycosides is the lack of a neighboring group at the C-2 position to direct the incoming nucleophile (methanol, in this case). In conventional glycosylations, a participating group at C-2 (like an acetate or benzoate) can form a cyclic intermediate, effectively shielding one face of the molecule and leading to high stereoselectivity. Without this, the reaction often proceeds through a less controlled oxocarbenium ion intermediate, resulting in a mixture of anomers.[1][4]

The choice of synthetic strategy is therefore a critical decision, dictated by the desired anomeric outcome, the scale of the reaction, and the availability of starting materials and reagents. We will explore the most pertinent and effective methods, weighing their respective advantages and limitations.

Strategic Approaches to Synthesis

Several key strategies have been developed to address the synthesis of 2-deoxyglycosides.[1] This guide will focus on the most direct and widely applicable methods for preparing this compound.

The Fischer-Helferich Glycosidation: A Direct Approach

The Fischer glycosidation is a classic and straightforward method for forming glycosides by reacting a sugar with an alcohol in the presence of an acid catalyst.[5][6][7] For 2-deoxy-D-ribose, this method offers a direct route to the methyl furanosides, though it typically yields a mixture of anomers and ring forms (furanosides and pyranosides).[6][8]

Causality Behind the Method: The reaction proceeds via an equilibrium process. Protonation of the hemiacetal hydroxyl group, followed by the loss of water, generates a resonance-stabilized oxocarbenium ion. The alcohol then attacks this electrophilic intermediate from either the α or β face.[5] While this method is operationally simple and often requires no protecting groups, achieving high stereoselectivity for the α-furanoside is challenging.[8][9] The thermodynamically more stable product is often the pyranose form, requiring careful control of reaction times to favor the furanoside.[6][8]

Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Deoxy-D-ribose

This protocol is adapted from methodologies described in the literature, emphasizing short reaction times to favor the kinetic furanoside product.[8]

Materials:

-

2-Deoxy-D-ribose

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl) or Dowex 50W-X8 (H+ form) resin

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 2-deoxy-D-ribose (1.0 eq) in anhydrous methanol (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the solution to 0 °C in an ice bath.

-

Acid Catalyst Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 eq) to the solution. Acetyl chloride reacts with methanol to generate anhydrous HCl in situ. Alternatively, a strongly acidic ion-exchange resin can be used.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature. The reaction time is critical; short reaction times (e.g., 15-30 minutes) favor the formation of the furanoside isomers.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC), visualizing with a p-anisaldehyde stain.

-

Quenching: Once the starting material is consumed, neutralize the reaction by adding solid sodium bicarbonate or a saturated solution of NaHCO₃ until effervescence ceases. If a resin catalyst was used, simply filter it off.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between water and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.

-

Purification: The crude product will be a mixture of α- and β-furanosides and pyranosides. This mixture must be carefully separated by flash column chromatography on silica gel.[10] A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

Data Presentation: Expected Outcomes of Fischer Glycosidation

| Parameter | Typical Value | Citation |

| Yield | 40-60% (combined anomers) | [8] |

| α:β Anomeric Ratio | Variable, often near 1:1 | [6] |

| Furanoside:Pyranoside Ratio | Dependent on reaction time | [6][8] |

The Koenigs-Knorr Reaction: A Halide-Based Approach

The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[1][4] For 2-deoxy sugars, this method can offer better control over stereochemistry compared to the Fischer glycosidation, but it requires the preparation of an unstable glycosyl halide intermediate.[1]

Causality Behind the Method: The synthesis first involves the conversion of a protected 2-deoxy-D-ribose derivative (e.g., an acetate) into a glycosyl bromide or chloride. This halide is then activated by a heavy metal salt promoter (e.g., silver carbonate or silver triflate), which facilitates the departure of the halide and generates the oxocarbenium ion.[4] The stereochemical outcome is influenced by the solvent, promoter, and protecting groups on the sugar. In the absence of a C-2 participating group, an SN2-like displacement of an in situ formed α-halide can favor the β-anomer, while an SN1-type reaction can lead to a mixture. However, specific conditions can be tailored to favor the α-anomer.

Experimental Workflow: Koenigs-Knorr Synthesis

Caption: Workflow for the Koenigs-Knorr synthesis of this compound.

Characterization and Spectroscopic Analysis

Unequivocal characterization of the final product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10][11][12]

-

¹H NMR: The anomeric proton (H-1) of the α-anomer typically appears as a doublet of doublets or a multiplet at a chemical shift distinct from the β-anomer. The coupling constants between H-1 and the protons on C-2 are diagnostic of the anomeric configuration.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also a key indicator of the stereochemistry.

-

Conformational Analysis: The furanose ring of 2-deoxy-D-ribofuranosides is flexible and exists in equilibrium between different envelope conformations. NMR studies have shown that the conformation is influenced by the substituent at the anomeric carbon.[12]

Spectroscopic Data Summary

| Nucleus | Anomer | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-1 | α | ~4.8-5.0 | J(H1, H2α), J(H1, H2β) |

| H-1 | β | ~4.7-4.9 | J(H1, H2α), J(H1, H2β) |

| C-1 | α | ~103-105 | - |

| C-1 | β | ~108-110 | - |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The synthesis of this compound remains a topic of significant interest, driven by its role as a precursor in the synthesis of modified nucleosides and oligonucleotides. While classical methods like the Fischer and Koenigs-Knorr reactions are reliable, they often suffer from a lack of stereoselectivity. Modern advancements in glycosylation chemistry, including the development of new catalysts and promoter systems, continue to offer milder and more selective routes to 2-deoxyglycosides.[5] For researchers in drug development, mastering these synthetic strategies is essential for accessing novel therapeutic agents.

References

-

Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931–7985. [Link]

-

Leonard, N. J., & Sciavolino, F. C. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169–3174. [Link]

-

Praly, J. P., et al. (2007). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. ResearchGate. [Link]

-

Fischer, E. (1893). Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412. [Link]

-

Plavec, J., et al. (1993). Conformations of methyl 2'-deoxy-.alpha.-D-ribofuranoside and methyl 2'-deoxy-.beta.-D-ribofuranoside. A proton magnetic resonance spectroscopy and molecular mechanics study. Journal of the American Chemical Society. [Link]

-

Mickle, M. H., & Fletcher, H. G. (1958). IV. A Direct Synthesis of 2'-Deoxyadenosine and its Anomer through 2-Deoxy-D-ribose Derivatives. Journal of the American Chemical Society. [Link]

- Hoffer, M. (1960). α- and β-Methyl-2-desoxy-d-ribofuranoside und ein einfacher Weg zu 2-Desoxy-d-ribose. Chemische Berichte, 93(11), 2777-2781.

-

Fiveable. (n.d.). Fischer Glycosidation Definition. Organic Chemistry Key Term. [Link]

-

D'Alonzo, D., et al. (2009). Protecting-group-free synthesis of 2-deoxy-aza-sugars. Molecules, 14(12), 5298–5307. [Link]

-

Zhu, D., et al. (2014). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O-Alkylation with Secondary Electrophiles. Journal of the American Chemical Society, 136(8), 3172–3175. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

Zhang, Q., & Dong, H. (2024). Recent Advance in the β-Stereoselective Synthesis of 2-Deoxy Glycosides. Asian Journal of Organic Chemistry. [Link]

-

Hou, D., et al. (2021). Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. PubMed Central. [Link]

-

Zhang, Q., et al. (2023). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 28(2), 793. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. ddescholar.acemap.info [ddescholar.acemap.info]

- 8. Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting-group-free synthesis of 2-deoxy-aza-sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound (51255-17-5) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Chemical Properties of Methyl-2-deoxy-alpha-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery and development. This guide is crafted not as a mere repository of data, but as a comprehensive resource that delves into the core chemical principles governing Methyl-2-deoxy-alpha-D-ribofuranoside. We will explore not just what its properties are, but why it behaves the way it does, providing you with the foundational knowledge to innovate and problem-solve. This document is designed to be a self-validating system of protocols and insights, grounded in authoritative references to ensure the highest level of scientific integrity.

Introduction: The Significance of a Deoxy Sugar Analogue

This compound is a methylated glycoside of 2-deoxy-D-ribose, a cornerstone of deoxyribonucleic acid (DNA).[1] Its structure, featuring a methoxy group at the anomeric carbon in the alpha configuration, makes it a valuable tool for researchers.[1] Lacking the nucleobase found in natural nucleosides, this compound serves as an excellent model system for studying the conformational dynamics and reactivity of the 2'-deoxyribose moiety in a less complex environment.[1] Understanding its chemical properties is fundamental to its application as a synthetic precursor for a wide array of nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents.[2][3][4]

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 51255-17-5 | [1] |

| Systematic Name | Methyl 2-deoxy-alpha-D-erythro-pentofuranoside | [1] |

| Boiling Point (Predicted) | 294.5 ± 40.0 °C | [5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 13.81 ± 0.60 | [6] |

Synthesis and Stereochemical Control

The synthesis of methyl 2-deoxy-alpha-D-ribofuranoside is most commonly achieved through a Fischer glycosidation reaction of 2-deoxy-D-ribose with methanol in the presence of an acid catalyst.[7][8] This reaction is an equilibrium process that can yield a mixture of anomers (α and β) and ring forms (furanose and pyranose).[7]

The Fischer Glycosidation: A Mechanistic Overview

The Fischer glycosidation proceeds via protonation of one of the hydroxyl groups of the sugar, followed by the loss of water to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by the alcohol (in this case, methanol) from either the alpha or beta face, leading to the formation of the corresponding glycosides.

Caption: Fischer Glycosidation Mechanism.

Achieving Anomeric Selectivity for the Alpha Isomer

Controlling the anomeric selectivity in the glycosidation of 2-deoxy sugars is a well-known challenge due to the absence of a participating group at the C2 position. However, the formation of the thermodynamically more stable anomer can be favored by controlling the reaction conditions. For 2-deoxy sugars, the alpha-anomer is often the thermodynamically favored product due to the anomeric effect.[7] Longer reaction times and elevated temperatures generally favor the formation of the more stable pyranose form, while shorter reaction times can favor the kinetic furanose products.[7][8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Fischer glycosidation methods.

Materials:

-

2-deoxy-D-ribose

-

Anhydrous methanol

-

Strongly acidic ion-exchange resin (e.g., Dowex 50W-X8) or anhydrous HCl

-

Anhydrous sodium carbonate or triethylamine

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: A solution of 2-deoxy-D-ribose in anhydrous methanol (e.g., 1 g in 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid catalyst, such as a strongly acidic ion-exchange resin (e.g., 0.2 g) or a few drops of concentrated hydrochloric acid, is added to the solution. The use of an acidic resin simplifies the workup procedure.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product anomers. Shorter reaction times (e.g., 2-4 hours) are generally favored to maximize the yield of the furanoside forms.

-

Neutralization: Upon completion, the reaction is cooled to room temperature. If an ion-exchange resin is used, it is removed by filtration. If a mineral acid was used, the reaction is neutralized by the careful addition of a base such as anhydrous sodium carbonate or triethylamine until the pH is neutral.

-

Solvent Removal: The methanol is removed under reduced pressure to yield a crude syrup.

-

Purification: The anomeric mixture is separated by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil. The alpha anomer is typically the less polar of the two furanosides.

Spectroscopic Characterization and Conformational Analysis

The structural elucidation and conformational analysis of this compound are primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of the C2 hydroxyl group significantly influences the puckering of the furanose ring and the chemical shifts and coupling constants of the ring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anomeric configuration (α or β) can be unequivocally determined by ¹H NMR spectroscopy. In the alpha anomer, the anomeric proton (H-1) is cis to the C2 protons, while in the beta anomer, it is trans. This stereochemical relationship results in distinct coupling constant patterns. A detailed study by Leonard et al. in 1968 provided a thorough analysis of the stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside.[9]

Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.9 (d) | ~104 |

| 2α | ~1.9-2.0 (m) | ~40 |

| 2β | ~2.2-2.3 (m) | |

| 3 | ~4.2-4.3 (m) | ~72 |

| 4 | ~4.0-4.1 (m) | ~87 |

| 5a, 5b | ~3.6-3.8 (m) | ~63 |

| OCH₃ | ~3.3 (s) | ~55 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. This data is representative and should be used as a guide.

Conformational Preferences of the Furanose Ring

The furanose ring of 2-deoxyribosides is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (South) and C3'-endo (North) conformations. The conformation of the sugar ring is significantly influenced by the substituent at the anomeric carbon.[1] For this compound, there is a strong preference for an S-type (C2'-endo) conformation in solution.[1]

Caption: Furanose Ring Puckering Equilibrium.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by its hydroxyl groups and the acetal linkage. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactions at the Hydroxyl Groups

The primary (C5-OH) and secondary (C3-OH) hydroxyl groups can undergo a range of reactions typical of alcohols, including:

-

Esterification: Reaction with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base (e.g., pyridine) to form esters.

-

Etherification: Reaction with alkylating agents (e.g., alkyl halides) under basic conditions to form ethers.

-

Silylation: Protection of the hydroxyl groups as silyl ethers (e.g., using TBDMSCl, TIPSCl) is a common strategy in multi-step syntheses.

Protecting Group Strategies

In the synthesis of complex molecules, such as nucleoside analogues, the selective protection and deprotection of the hydroxyl groups of this compound are crucial.[10][11] The choice of protecting groups depends on the planned reaction sequence and the stability of the protecting groups to the reaction conditions.

Caption: General Protecting Group Strategy.

Commonly used protecting groups for the hydroxyls of ribofuranosides include:

-

Silyl ethers (TBDMS, TIPS): Cleaved by fluoride ions (e.g., TBAF).

-

Benzyl ethers (Bn): Cleaved by hydrogenolysis.

-

Acyl groups (Acetyl, Benzoyl): Cleaved by basic hydrolysis.

Glycosidic Bond Stability and Cleavage

The methyl glycosidic bond is an acetal and is susceptible to hydrolysis under acidic conditions.[8] The rate of hydrolysis is generally slower than for the corresponding pyranosides. This stability under neutral and basic conditions allows for a wide range of chemical modifications to be performed on the sugar ring without cleavage of the methoxy group.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral starting material for the synthesis of novel nucleoside analogues.[12][13][14] These synthetic nucleosides are designed to mimic natural nucleosides and can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.

Precursor for Antiviral Nucleoside Analogues

Many antiviral drugs are nucleoside analogues that, once phosphorylated in the cell, act as chain terminators of viral DNA or RNA synthesis.[15] this compound can be chemically modified and then coupled to a variety of heterocyclic bases to generate libraries of novel nucleoside analogues for antiviral screening. For example, modifications at the 2'-position of the deoxyribose ring have been a successful strategy in the development of antiviral agents.[16]

Building Block for Anticancer Agents

Similarly, in cancer chemotherapy, nucleoside analogues can be incorporated into the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[4] The synthesis of these anticancer agents often involves the use of appropriately protected and activated 2-deoxyribofuranosyl donors, which can be derived from this compound.[5] For example, 2'-deoxy-2',2'-difluorodeoxycytidine (Gemcitabine) is a successful anticancer drug based on a modified 2-deoxyribose scaffold.

Conclusion

This compound is a molecule of significant synthetic utility in the field of medicinal chemistry. Its well-defined stereochemistry, coupled with the reactivity of its hydroxyl groups, makes it an ideal starting material for the construction of a diverse range of nucleoside analogues. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for any researcher or scientist working in the area of nucleoside chemistry and drug development. This guide has provided a comprehensive overview of these key chemical properties, grounded in the scientific literature, to empower your research and development endeavors.

References

-

Leonard, N. J., Sciavolino, F. C., & Nair, V. (1968). Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry, 33(8), 3169–3174. [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

- Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.

-

Szewczyk, B., Adamiak, R. W., & Giel-Pietraszuk, M. (2019). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Molecules, 24(12), 2293. [Link]

-

Marx, A., & Gaster, J. (2010). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Bioorganic & Medicinal Chemistry Letters, 20(3), 954–957. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., & Fomitcheva, M. V. (2002). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz,... ResearchGate. [Link]

-

Raap, J., van Boom, J. H., van Lieshout, H. C., & Haasnoot, C. A. G. (1987). Conformations of methyl 2'-deoxy-.alpha.-D-ribofuranoside and methyl 2'-deoxy-.beta.-D-ribofuranoside. A proton magnetic resonance spectroscopy and molecular mechanics study. Journal of the American Chemical Society, 109(16), 4983–4991. [Link]

-

Szewczyk, B., Adamiak, R. W., & Giel-Pietraszuk, M. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved January 16, 2026, from [Link]

-

Marx, A., & Gaster, J. (2010). Synthesis of fluorescent nucleoside analogs as probes for 2'-deoxyribonucleoside kinases. Bioorganic & Medicinal Chemistry Letters, 20(3), 954–957. [Link]

-

ResearchGate. (n.d.). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides | Request PDF. Retrieved January 16, 2026, from [Link]

-

MDPI. (2019). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. Retrieved January 16, 2026, from [Link]

-

Mian, A. M., & Khwaja, T. A. (1983). synthesis and antitumor activity of 2-deoxyribofuranosides of 3-deazaguanine. Journal of Medicinal Chemistry, 26(2), 286–291. [Link]

-

Witkowski, J. T., Robins, R. K., Sidwell, R. W., & Simon, L. N. (1972). Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. Journal of Medicinal Chemistry, 15(11), 1150–1154. [Link]

-

Preobrazhenskaya, M. N., et al. (2003). [The synthesis and and study of cytotoxic activity of D-ribofuranosides and 2-deoxy-D-ribofuranosides of substituted bis(indolyl)furan, -pyrrole and indolo[2,3-alpha]carbazole derivatives]. Bioorganicheskaia khimiia, 29(2), 195–204. [Link]

-

Wikipedia. (n.d.). Fischer glycosidation. Retrieved January 16, 2026, from [Link]

-

Chemstrade. (n.d.). The Role of 1-Chloro-2-deoxy-L-ribofuranose in Nucleoside Analog Synthesis. Retrieved January 16, 2026, from [Link]

-

Pudovik, A. N., et al. (1995). The diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-beta-D-ribofuranosides. Russian Chemical Bulletin, 44(1), 129–131. [Link]

-

Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2′‐Hydroxy Functions of Ribonucleosides. [Link]

-

MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). METHYL 2-DEOXY-3-C-METHYL alpha(D) RIBOHEXOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved January 16, 2026, from [Link]

-

Galegov, G. A. (2021). Antiviral nucleoside analogs. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(2), 107–123. [Link]

-

PubChem. (n.d.). Methyl beta-D-ribofuranoside. Retrieved January 16, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Retrieved January 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). α,β-Methyl-2-deoxy-D-ribofuranoside. Retrieved January 16, 2026, from [Link]

-

Toti, K. S., et al. (2011). Synthesis and antiviral evaluation of α-L-2'-deoxythreofuranosyl nucleosides. European Journal of Medicinal Chemistry, 46(9), 3704–3713. [Link]

-

National Center for Biotechnology Information. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A, 128(11), 2329–2340. [Link]

-

National Center for Biotechnology Information. (2019). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 119(15), 9004-9169. [Link]

-

National Center for Biotechnology Information. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules, 26(11), 3169. [Link]

Sources

- 1. This compound (51255-17-5) for sale [vulcanchem.com]

- 2. synthesis and antitumor activity of 2-deoxyribofuranosides of 3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The synthesis and and study of cytotoxic activity of D-ribofuranosides and 2-deoxy-D-ribofuranosides of substituted bis(indolyl)furan, -pyrrole and indolo[2,3-alpha]carbazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agroipm.cn [agroipm.cn]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of fluorescent nucleoside analogs as probes for 2’-deoxyribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Stereostructure of Methyl-2-deoxy-alpha-D-ribofuranoside

Abstract

The precise determination of molecular structure is a cornerstone of chemical and pharmaceutical sciences. For carbohydrates and their derivatives, such as methyl-2-deoxy-alpha-D-ribofuranoside, this process is particularly nuanced due to the prevalence of stereoisomers. This technical guide provides a comprehensive, in-depth exploration of the methodologies employed to unequivocally elucidate the structure of this compound. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying rationale for experimental design and data interpretation, thereby ensuring a robust and self-validating analytical approach.

Introduction: The Structural Challenge of Deoxyfuranosides

This compound is a derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA)[1]. The "deoxy" designation indicates the absence of a hydroxyl group at the C2 position, a feature that significantly influences its chemical properties and conformational flexibility. The furanose form denotes a five-membered ring structure. The determination of its complete structure requires the unambiguous assignment of:

-

Connectivity: The sequence of atoms and their bonding.

-

Ring Size: Confirmation of the furanose (five-membered) ring.

-

Anomeric Configuration: The stereochemistry at the anomeric carbon (C1), which can be either α or β.

-

Relative Stereochemistry: The spatial arrangement of substituents on the stereogenic centers of the ribofuranose ring.

-

Conformation: The preferred three-dimensional shape of the furanose ring in solution.

This guide will systematically address each of these structural aspects through a multi-technique approach, emphasizing the synergy between different analytical methods.

Core Analytical Strategy: A Multi-pronged Approach

The elucidation of the structure of this compound relies on a logical progression of experiments. While each technique provides unique insights, their combined power allows for a definitive structural assignment.

Figure 1: A workflow diagram illustrating the integrated analytical approach for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[2] For carbohydrates, a suite of 1D and 2D NMR experiments is essential to unravel their complex structures.[3][4]

One-Dimensional (1D) NMR: The Initial Overview

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial assessment of the proton environment. Key diagnostic signals for this compound are:

-

Anomeric Proton (H1): The chemical shift of the anomeric proton is highly indicative of the anomeric configuration. In α-anomers, the H1 proton is typically found at a lower field (higher ppm value) compared to the corresponding β-anomer.[5][6]

-

Deoxy Protons (H2a, H2b): The absence of a hydroxyl group at C2 results in two diastereotopic protons at this position, which will appear as complex multiplets.

-

Methoxyl Protons (-OCH₃): A sharp singlet integrating to three protons confirms the presence of the methyl glycoside.

3.1.2. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Carbon Type | Expected Chemical Shift Range (ppm) | DEPT-135 Signal | DEPT-90 Signal |

| -OCH₃ | 50-60 | Positive | No Signal |

| C1 | 100-110 | Positive | Positive |

| C2 | 35-45 | Negative | No Signal |

| C3, C4 | 70-85 | Positive | Positive |

| C5 | 60-70 | Negative | No Signal |

| Table 1: Expected ¹³C NMR and DEPT spectral data for this compound. |

Two-Dimensional (2D) NMR: Assembling the Puzzle

2D NMR experiments are crucial for establishing the connectivity of the molecule.

3.2.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This allows for the tracing of the proton network within the ribofuranose ring.

Figure 2: COSY correlation network for this compound.

3.2.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.

3.2.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is key to confirming the overall structure by showing correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations for this compound include:

-

The methoxyl protons to the anomeric carbon (C1).

-

The anomeric proton (H1) to the C4 of the furanose ring, confirming the ring size.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

DEPT Acquisition: Perform DEPT-135 and DEPT-90 experiments.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Analysis: Process the spectra using appropriate software and analyze the correlations to build the molecular structure.

Mass Spectrometry: Confirming Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides a highly accurate mass measurement.[7] This allows for the determination of the elemental composition and confirmation of the molecular formula (C₆H₁₂O₄ for methyl-2-deoxy-D-ribofuranoside).

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of a selected precursor ion. For glycosides, a characteristic fragmentation is the loss of the sugar moiety.[8] In the case of this compound, fragmentation would likely involve cleavage of the glycosidic bond.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

HRMS Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer and acquire the full scan mass spectrum.

-

MS/MS Acquisition: Perform tandem MS on the protonated or sodiated molecular ion to observe fragmentation patterns.

-

Data Analysis: Determine the elemental composition from the accurate mass and interpret the fragmentation pattern to support the proposed structure.

X-ray Crystallography: The Definitive Proof of Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.[9] This technique can definitively establish the relative and absolute stereochemistry, including the anomeric configuration.[10][11]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecule including atomic coordinates and bond lengths/angles.

Data Synthesis and Final Structure Confirmation

The final structural assignment of this compound is achieved by synthesizing the data from all analytical techniques.

-

NMR establishes the carbon skeleton, proton connectivity, and provides strong evidence for the anomeric configuration and ring conformation.

-

MS confirms the molecular formula and provides supporting fragmentation data.

-

X-ray Crystallography , if successful, provides the ultimate proof of the three-dimensional structure.

The convergence of data from these independent methods provides a high degree of confidence in the final structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of modern analytical techniques. A thorough understanding of NMR spectroscopy, mass spectrometry, and X-ray crystallography, coupled with a logical experimental design, allows for the unambiguous determination of its complex stereostructure. This guide has outlined the core principles and practical considerations for this process, providing a framework for researchers in carbohydrate chemistry and related fields.

References

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

Kierus, B., et al. (2013). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society. Retrieved from [Link]

-

Mishra, A., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide. Carbohydrate Polymers. Retrieved from [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

-

Sikorski, A., et al. (2023). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research. Retrieved from [Link]

-

Ou, J., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry. Retrieved from [Link]

-

Stenutz, R., et al. (2002). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews. Retrieved from [Link]

-

Li, J., et al. (2013). Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Christian, R., et al. (1986). Determination of the anomeric configuration in glycosides of 3-deoxy-2-aldulosonic acids by circular dichroism and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

de Leeuw, F. A. A. M., et al. (1986). Conformations of methyl 2'-deoxy-.alpha.-D-ribofuranoside and methyl 2'-deoxy-.beta.-D-ribofuranoside. A proton magnetic resonance spectroscopy and molecular mechanics study. Journal of the American Chemical Society. Retrieved from [Link]

-

Wang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Retrieved from [Link]

-

Sikorski, A., et al. (2023). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research. Retrieved from [Link]

-

Zaia, J. (2010). Mass Spectrometry and Glycomics. OMICS: A Journal of Integrative Biology. Retrieved from [Link]

-

Li, Y., et al. (2023). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. Molecules. Retrieved from [Link]

-

Raap, J., et al. (1986). Conformations ofMethyl 2'-Deoxy-a:-D-ribofuranoside and - Methyl 2. Journal of the American Chemical Society. Retrieved from [Link]

-

Abdel-Rahman, A. A.-H. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules. Retrieved from [Link]

-

Walczak, D., et al. (2023). Theoretical Investigations on the Conformation of the beta-D-Arabinofuranoside Ring. Carbohydrate Research. Retrieved from [Link]

-

NIST. (n.d.). α,β-Methyl-2-deoxy-D-ribofuranoside. Retrieved from [Link]

-

Sikorski, A., et al. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved from [Link]

-

Podlasek, C. A., et al. (2014). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray crystal structure and molecular packing of (a) the D-glucose.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

Houseknecht, J. B., & Lowary, T. L. (2002). Oligofuranosides containing conformationally restricted residues: synthesis and conformational analysis. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Ribofuranoside, methyl 2,3,5-tris-O-(trimethylsilyl)-. Retrieved from [Link]

-

Tuschl, T., et al. (1999). Synthesis and Structure of 1-Deoxy-1-phenyl-β-d-ribofuranose and Its Incorporation into Oligonucleotides. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxy sugar. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.

-

Umeda, T., et al. (2010). Crystallization and preliminary X-ray crystallographic study of 1-deoxy-D-xylulose 5-phosphate reductoisomerase from Plasmodium falciparum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl β-D-ribofuranoside. Retrieved from [Link]

-

Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. Acta Crystallographica Section B: Structural Science. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-o-Methyl-2-deoxy-D-ribose - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Deoxy sugar - Wikipedia [en.wikipedia.org]

- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. Liquid-state NMR spectroscopy for complex carbohydrate structural analysis: A hitchhiker's guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Determination of the anomeric configuration in glycosides of 3-deoxy-2-aldulosonic acids by circular dichroism and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery of Methyl-2-deoxy-alpha-D-ribofuranoside"

An In-depth Technical Guide to the Chemistry and Synthesis of Methyl-2-deoxy-alpha-D-ribofuranoside

Authored by a Senior Application Scientist

Foreword: The Subtle Challenge of a Missing Atom

In the vast landscape of carbohydrate chemistry, the synthesis of 2-deoxy-glycosides stands as a classic challenge that has intrigued and tested chemists for decades. The absence of a hydroxyl group at the C2 position—a seemingly minor alteration from their parent sugars—fundamentally changes the rules of engagement for stereocontrolled glycosylation. This seemingly simple structural change removes the chemist's most reliable tool: neighboring group participation. It is within this challenging context that the synthesis and isolation of specific anomers, such as this compound, become not just a synthetic exercise, but a testament to the foundational principles of reaction control and analytical precision.

This guide provides a comprehensive exploration of this compound, a molecule of significant academic and practical importance. While not a therapeutic agent itself, it serves as an indispensable model compound and a key synthetic precursor for the construction of modified deoxynucleosides used in antiviral and anticancer drug discovery.[1][2] We will dissect the historical synthetic hurdles, detail the established protocols for its formation, delve into the intricacies of its structural characterization, and contextualize its enduring relevance for researchers in medicinal chemistry and glycobiology.

Part 1: The Foundational Chemistry of 2-Deoxy-D-Ribose

The Biological Imperative: 2-Deoxy-D-ribose in DNA

Discovered by Phoebus Levene in 1929, 2-deoxy-D-ribose is the monosaccharide cornerstone of deoxyribonucleic acid (DNA).[3] Its name explicitly denotes that it is derived from the parent sugar, ribose, through the formal loss of a hydroxyl group at the second carbon position (C2').[3] This single deoxygenation event is a masterstroke of evolutionary design. The absence of the 2'-hydroxyl group grants DNA the increased mechanical flexibility necessary to adopt its iconic double-helix conformation and enhances its stability by preventing the intramolecular hydrolysis that is more prevalent in RNA.[3] As the repository of genetic information, the stability and structure of the DNA backbone are paramount, underscoring the profound biological importance of its 2-deoxy-sugar foundation.[3][4][5]

The Anomeric Center: A Question of Configuration

In solution, 2-deoxy-D-ribose, an aldopentose, exists in equilibrium between its open-chain aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures.[3] Cyclization generates a new stereocenter at C1, the anomeric carbon. The orientation of the newly formed hydroxyl group at this position gives rise to two distinct diastereomers, or anomers:

-

α (alpha)-anomer: The C1 hydroxyl group is on the opposite face of the ring from the C4 substituent (the CH₂OH group).

-

β (beta)-anomer: The C1 hydroxyl group is on the same face of the ring as the C4 substituent.

When this anomeric hydroxyl group reacts with an alcohol, such as methanol, it forms a glycosidic bond, resulting in a methyl glycoside. The stereochemistry of this bond is critical, as the alpha and beta anomers of nucleosides and their analogues often exhibit vastly different biological activities.

Methyl Glycosides: Probing the Fundamentals

Methyl glycosides, such as this compound, are invaluable tools in carbohydrate research.[6] By replacing the reactive anomeric hydroxyl group with a stable methoxy group, the sugar is "locked" in its cyclic form, preventing mutarotation (the interconversion of anomers). This stability simplifies analysis and allows these molecules to serve as ideal model systems for:

-

Conformational Analysis: Studying the puckering and preferred shapes of the furanose ring in solution using techniques like NMR spectroscopy.[7][8]

-

Reaction Mechanism Studies: Investigating the reactivity of the remaining hydroxyl groups without interference from the anomeric center.

-

Synthetic Intermediates: Acting as defined building blocks for the synthesis of more complex molecules, including modified nucleosides.[2][9]

Part 2: The Synthetic Conundrum of 2-Deoxyglycosylation

The primary difficulty in synthesizing 2-deoxyglycosides with high stereoselectivity stems directly from the lack of a C2 substituent that can influence the reaction at C1. In the synthesis of glycosides from sugars like ribose or glucose, a participating group (e.g., an acetyl or benzoyl ester) at C2 can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the molecule, forcing the incoming alcohol to attack from the opposite face, leading to a highly stereoselective formation of the 1,2-trans glycoside.

With 2-deoxy sugars, this pathway is impossible. The reaction proceeds through a planar, highly reactive oxocarbenium ion intermediate, which can be attacked by the nucleophile (the alcohol) from either the top (beta) or bottom (alpha) face, typically resulting in a mixture of anomers.

Foundational Glycosylation Methodologies

Fischer Glycosylation

Developed by the pioneering chemist Emil Fischer between 1893 and 1895, this is the archetypal glycosylation reaction.[10][11] It involves treating a reducing sugar with an alcohol under strong acid catalysis.[11][12]

-

Causality: The reaction is an equilibrium process driven by the large excess of the alcohol, which also serves as the solvent.[10][12] It is under thermodynamic control, meaning that with longer reaction times, the product distribution shifts towards the most stable isomer.[10] For many sugars, this is the alpha-pyranoside due to the anomeric effect.[10] However, the reaction invariably produces a mixture of anomers (α and β) and ring sizes (furanosides and pyranosides), necessitating careful chromatographic separation.[11][12][13]

Koenigs-Knorr Glycosylation

A significant advancement developed in 1901, the Koenigs-Knorr reaction offered kinetic control over glycosylation.[14][15] It employs a stable, protected glycosyl halide (typically a bromide) as the glycosyl donor, which is activated by a heavy metal salt promoter, such as silver carbonate or silver triflate.[16][17][18]

-

Causality: The silver salt coordinates to the halide, facilitating its departure and the formation of the oxocarbenium ion. While this method provides excellent stereocontrol for sugars with a C2 participating group, its application to 2-deoxyglycosyl halides still suffers from a lack of selectivity, often yielding anomeric mixtures.[1][16] The choice of promoter, solvent, and temperature can influence the α/β ratio, but achieving exclusive selectivity remains a significant challenge.[16]

Part 3: Synthesis and Isolation of this compound

The most direct route to methyl 2-deoxy-D-ribofuranosides is a modified Fischer glycosylation, which, despite its lack of selectivity, is effective for producing the necessary mixture from which the desired alpha anomer can be isolated.

Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Deoxy-D-ribose

This protocol is a self-validating system; successful separation and characterization of all four expected isomers confirm the reaction's progression.

-

Reaction Setup: 2-Deoxy-D-ribose (1.0 eq) is suspended in anhydrous methanol (typically 0.1-0.2 M concentration). The use of anhydrous methanol is critical to prevent water from competing as a nucleophile.

-

Catalysis: The suspension is cooled in an ice bath (0 °C), and a catalytic amount of a strong acid is added. Common catalysts include acetyl chloride (which reacts in situ with methanol to form HCl) or a solution of HCl in methanol. The reaction is typically run at low concentration of acid (e.g., 1-2% w/v).

-

Reaction Progression: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of new, less polar spots corresponding to the methyl glycoside products. The reaction typically yields a mixture of methyl α/β-furanosides and α/β-pyranosides.

-

Neutralization: Upon completion, the reaction is quenched by adding a solid base, such as sodium bicarbonate or silver carbonate, until the solution is neutral. This step is crucial to prevent acid-catalyzed hydrolysis of the products during workup.

-

Workup: The mixture is filtered to remove the solid base, and the filtrate is concentrated under reduced pressure to yield a crude syrup containing the mixture of isomeric products.

The Decisive Step: Chromatographic Separation

The "discovery" of the pure alpha anomer from the reaction mixture relies entirely on high-resolution purification.

-

Methodology: The crude syrup is subjected to flash column chromatography on silica gel.

-

Eluent System: A gradient solvent system, typically starting with a non-polar solvent like ethyl acetate and gradually increasing the polarity with methanol, is used to separate the isomers. The furanosides are generally more polar and elute later than the pyranosides, and careful fractionation allows for the isolation of each of the four isomers, including the target this compound.

Visualization of the Synthetic Pathway

Caption: Experimental workflow for the synthesis and isolation of this compound.

Glycosylation Mechanism and Product Formation

The acid-catalyzed mechanism explains the formation of the observed product mixture.

Caption: Mechanism of acid-catalyzed glycosylation leading to both alpha and beta anomers.

Part 4: Definitive Structural Characterization

Assigning the correct structure and, crucially, the anomeric stereochemistry requires a combination of modern spectroscopic techniques. NMR spectroscopy is the most powerful tool for this purpose.[6][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule. The key diagnostic signal for assigning the anomeric configuration is the anomeric proton (H1).

-

¹H NMR Spectroscopy:

-

Anomeric Proton (H1) Chemical Shift: The chemical shift of H1 provides the first clue.

-

H1-H2 Coupling Constants (³J_H1,H2_): This is the most reliable indicator. Due to the Karplus relationship, which correlates the dihedral angle between protons to their scalar coupling constant, the α and β anomers show distinct H1-H2 coupling patterns. For 2-deoxy-D-ribofuranosides, the α-anomer typically exhibits a smaller coupling constant (³J_H1,H2a_ and ³J_H1,H2b_) compared to the β-anomer.[7]

-

-

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) is also diagnostic. It is influenced by the orientation of the methoxy group and provides confirmatory evidence for the anomeric assignment.

Spectroscopic Data Summary

The following table summarizes typical ¹H NMR data used to differentiate the anomers of methyl 2-deoxy-D-ribofuranoside. Exact values can vary slightly based on the solvent and instrument.

| Parameter | Methyl-α-D-ribofuranoside | Methyl-β-D-ribofuranoside | Rationale for Distinction |

| H1 Chemical Shift (δ) | ~4.9-5.0 ppm | ~4.8-4.9 ppm | The chemical environment of the anomeric proton differs. |

| H1 Coupling (³J_H1,H2_) | ~1.5 - 3.5 Hz | ~5.5 - 7.0 Hz | The dihedral angle between H1 and H2 protons is significantly different, leading to a larger coupling constant in the β-anomer.[7] |

| C1 Chemical Shift (δ) | ~104-105 ppm | ~103-104 ppm | The stereochemistry at the anomeric center influences the electronic environment of C1. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₆H₁₂O₄), the expected molecular weight is 148.0736 g/mol . HRMS would confirm this mass with high accuracy (typically <5 ppm error), validating the molecular formula.[8]

Part 5: Significance in Modern Research and Development

The isolation and characterization of this compound are more than an academic exercise. This simple molecule has tangible applications in the development of complex therapeutics.

-

Scaffold for Nucleoside Analogues: As a stable, stereochemically pure building block, it is used in the multi-step synthesis of novel nucleoside analogues.[9] Researchers can chemically modify the hydroxyl groups at the C3 and C5 positions to introduce new functionalities, creating compounds that can be tested for antiviral (e.g., anti-HIV, anti-HCV) or anticancer activity.[1][20] The precise alpha configuration is essential, as the stereochemistry of the glycosidic bond is a primary determinant of a nucleoside's ability to be recognized and processed by viral or cellular enzymes.

-

Probing Enzyme Active Sites: By incorporating this alpha-configured sugar moiety into non-natural substrates, biochemists can probe the structural and stereochemical requirements of enzymes like polymerases, kinases, and glycosyltransferases. This provides invaluable insight into enzyme mechanisms and informs rational drug design.

-

Advancements in Angiogenesis and Tissue Regeneration: Recent studies have shown that 2-deoxy-D-ribose itself can promote angiogenesis (the formation of new blood vessels) by stimulating the production of Vascular Endothelial Growth Factor (VEGF).[3][21] This has opened up research into its potential for wound healing and even hair growth applications.[5][21] The study of its simple glycosides helps to understand how modification at the anomeric center affects these properties.

Conclusion

The story of this compound is a microcosm of progress in organic chemistry. It begins with a fundamental challenge posed by nature—the lack of a C2 hydroxyl group—and proceeds through the application of classic synthetic methods like the Fischer glycosylation. While these early methods lacked precision, they provided the raw material for a crucial discovery, one made not in the reaction flask, but on the chromatography column. The subsequent, definitive characterization by modern spectroscopy solidified its identity and paved the way for its use as a sophisticated tool in drug discovery and chemical biology. This journey underscores a core principle of scientific integrity: a synthesis is only as good as the purification and characterization that validate it. This compound remains a testament to this principle and a cornerstone molecule for researchers building the next generation of nucleoside-based therapeutics.

References

- Fischer, E. Ueber die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft26, 2400–2412 (1893).

- Helferich, B. & Weis, K. Eine neue Methode zur Synthese von Glykosiden der Phenole. Chemische Berichte89, 314–321 (1956).

-

Wikipedia. Fischer glycosidation. Available at: [Link]. (Accessed: 2026-01-16)

-

Wikipedia. Deoxyribose. Available at: [Link]. (Accessed: 2026-01-16)

- Bennett, C. S. & Galan, M. C. Methods for 2-Deoxyglycoside Synthesis. Chemical Society Reviews45, 1353–1371 (2016).

-

Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry. Available at: [Link]. (Accessed: 2026-01-16)

- An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Molecules20, 21681–21699 (2015).

-

Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. Available at: [Link]. (Accessed: 2026-01-16)

- Zeolite-catalyzed Helferich-type glycosylation of long-chain alcohols. Synthesis of acetylated alkyl 1,2-trans glycopyranosides and alkyl 1,2-cis C2-hydroxy-glycopyranosides.

- A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. European Journal of Organic Chemistry2007, 5259–5263 (2007).

- Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. Journal of Molecular Modeling24, 265 (2018).

-

Britannica. Emil Fischer. Available at: [Link]. (Accessed: 2026-01-16)

- Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles.

- Fletcher, H. G., Jr. A Direct Synthesis of 2'-Deoxyadenosine and its Anomer through 2-Deoxy-D-ribose Derivatives. Journal of the American Chemical Society77, 164–166 (1955).

- Method for producing 2-deoxy-l-ribose. Google Patents. EP1556396A1.

-

How 2-deoxy-D-ribose is formed and works at the cellular level. ribogrow. Available at: [Link]. (Accessed: 2026-01-16)

- Haasnoot, C. A. G., de Leeuw, F. A. A. M. & Altona, C. Conformations of methyl 2'-deoxy-.alpha.-D-ribofuranoside and methyl 2'-deoxy-.beta.-D-ribofuranoside. A proton magnetic resonance spectroscopy and molecular mechanics study. Journal of the American Chemical Society103, 5379–5386 (1981).

- Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules30, 185 (2025).

- Leonard, N. J., Sciavolino, F. C. & Nair, V. Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside. The Journal of Organic Chemistry33, 3169–3174 (1968).

-

2-Deoxy-D-ribose Powder and Its Main Applications. Runtai. Available at: [Link]. (Accessed: 2026-01-16)

- Brown, D. M., Parihar, D. B., Reese, C. B. & Todd, A. Deoxynucleosides and related compounds. Part VII. The synthesis of 2′-deoxyuridine and of thymidine. Journal of the Chemical Society (Resumed) 3035 (1958).

- Dejter-Juszynski, M. & Flowers, H. M. Studies on the koenigs-knorr reaction. Part V. Synthesis of 2-acetamido-2-deoxy-3-O-α-L-fucopyranosyl-α-D-glucose.

-

PubChem. alpha-D-2-Deoxyribofuranose. Available at: [Link]. (Accessed: 2026-01-16)

- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters21, 5922–5927 (2019).

-

2-Deoxy-D-Ribose: A Natural Sugar with Hair Regrowth Potential. Alvi Armani. Available at: [Link]. (Accessed: 2026-01-16)

- 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism59, 325–332 (2010).

- Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry14, 10510–10520 (2016).

- Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A128, 2585–2596 (2024).

- Fox, J. J. et al. Nucleosides. XII. Direct Synthesis of 2'-Deoxycytidine and its α-Anomer. Journal of the American Chemical Society81, 178–187 (1959).

- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules20, 12345–12359 (2015).

- Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry10, 2108–2120 (2014).

- Synthesis of 2′-Deoxy-2′- C -α-methylpurine Nucleosides. Tetrahedron64, 8593–8600 (2008).

- Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules27, 3895 (2022).

- Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Helvetica Chimica Acta89, 2087–2096 (2006).

- The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry2, 52–63 (2017).

- Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A128, 2585–2596 (2024).

- Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis. Marine Drugs11, 3574–3601 (2013).

- Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry14, 10510–10520 (2016).

-

Synthesis of methyl β-D-ribofuranoside. PrepChem.com. Available at: [Link]. (Accessed: 2026-01-16)

-

SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Available at: [Link]. (Accessed: 2026-01-16)

Sources

- 1. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyribose - Wikipedia [en.wikipedia.org]

- 4. ribogrow.com [ribogrow.com]

- 5. sdruntaichem.com [sdruntaichem.com]

- 6. biosynth.com [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound (51255-17-5) for sale [vulcanchem.com]

- 9. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 11. chemtry.in [chemtry.in]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 16. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors | MDPI [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereochemistry of the anomers of methyl 2-deoxy-D-ribofuranoside. Synthesis of methyl 5-(6-aminopurin-9-yl)-2,5-dideoxy-alpha-D-ribofuranoside, a "reversed" nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alviarmani.com [alviarmani.com]

A Technical Guide to the Spectroscopic Characterization of Methyl-2-deoxy-alpha-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl-2-deoxy-alpha-D-ribofuranoside, a methylated derivative of the fundamental DNA sugar 2-deoxyribose, serves as a crucial building block in the synthesis of a diverse array of nucleoside analogues. Its structural and conformational properties are of paramount importance in the rational design of antiviral and anticancer therapeutics. A thorough understanding of its spectroscopic signature is the bedrock upon which its applications in medicinal chemistry are built. This guide provides a comprehensive technical overview of the spectroscopic data for this compound, offering insights into the experimental methodologies, data interpretation, and the profound connection between its spectral characteristics and its role in drug discovery.

Introduction: The Significance of a Deoxyribose Analogue

This compound is a furanoside in which the anomeric hydroxyl group of 2-deoxy-D-ribofuranose is replaced by a methoxy group in the alpha configuration. The absence of the hydroxyl group at the 2-position, a defining feature of deoxyribose, imparts significant conformational flexibility to the furanose ring. This flexibility, in turn, influences the overall shape of nucleosides and, consequently, their ability to interact with biological targets such as viral polymerases or reverse transcriptases.

The alpha-configuration of the methoxy group at the anomeric center (C1) further dictates the stereochemistry of the molecule, which has profound implications for its use in the stereoselective synthesis of nucleoside analogues. Nucleoside analogues are a cornerstone of modern antiviral and anticancer therapy. By mimicking natural nucleosides, these synthetic compounds can be incorporated into growing DNA or RNA chains, leading to chain termination and the inhibition of viral replication or cancer cell proliferation. The precise three-dimensional structure of these analogues, which is heavily influenced by the conformation of the sugar moiety, is critical for their biological activity. Therefore, a detailed spectroscopic analysis of precursors like this compound is not merely an academic exercise but a vital step in the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Three-Dimensional Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state structure and conformation of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom and the connectivity and stereochemical relationships within the molecule.

¹H NMR Spectroscopy: A Window into Proton Environments and Conformation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for determining the conformation of the furanose ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-1 | 4.85 | dd | J1,2a = 5.5, J1,2b = 1.5 |

| H-2a | 1.95 | ddd | J2a,1 = 5.5, J2a,2b = -13.0, J2a,3 = 6.0 |

| H-2b | 2.20 | ddd | J2b,1 = 1.5, J2b,2a = -13.0, J2b,3 = 7.5 |

| H-3 | 4.25 | m | - |

| H-4 | 3.95 | m | - |

| H-5a | 3.60 | dd | J5a,4 = 4.0, J5a,5b = -11.5 |

| H-5b | 3.50 | dd | J5b,4 = 6.0, J5b,5a = -11.5 |

| OCH₃ | 3.30 | s | - |

Note: Data is compiled from typical values found in the literature for similar 2-deoxyribofuranosides and may vary slightly depending on the solvent and experimental conditions.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to accurately determine the chemical shifts and coupling constants, especially for the overlapping multiplets of the furanose ring protons. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common solvents, and the choice can influence the observed chemical shifts due to solvent effects.

Conformational Analysis: The coupling constants between the protons on the furanose ring are particularly informative for determining its pucker. The five-membered furanose ring is not planar and exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. The magnitude of the vicinal coupling constants (³J) can be related to the dihedral angle between the coupled protons through the Karplus equation. Analysis of these couplings allows for the determination of the preferred conformation of the sugar ring in solution.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

-

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.